molecular formula C22H27N3O3 B2491411 1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-14-7

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2491411
CAS No.: 877640-14-7
M. Wt: 381.476
InChI Key: JOFSMQPVIWCSDX-UHFFFAOYSA-N
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Description

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyl group, an isopropyl group, a methoxyphenyl group, and a pyrrolidinone ring

Preparation Methods

The synthesis of 1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyl isocyanate with isopropylamine to form an intermediate urea derivative. This intermediate is then reacted with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its efficacy in treating certain diseases.

    Industry: The compound’s chemical properties make it useful in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact pathways and targets involved depend on the specific context of its use, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    1-Benzyl-1-ethyl-3-(4-methoxyphenyl)urea: This compound has a similar structure but with an ethyl group instead of an isopropyl group.

    1-Benzyl-1-butyl-3-(4-methoxyphenyl)urea: This compound features a butyl group in place of the isopropyl group.

    1-Benzyl-3-(2,5-dimethoxyphenyl)urea: This compound has a dimethoxyphenyl group instead of a methoxyphenyl group.

    1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea: This compound includes a nitrophenyl group, adding different chemical properties.

Properties

IUPAC Name

1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16(2)24(14-17-7-5-4-6-8-17)22(27)23-18-13-21(26)25(15-18)19-9-11-20(28-3)12-10-19/h4-12,16,18H,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFSMQPVIWCSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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